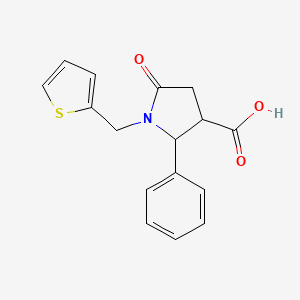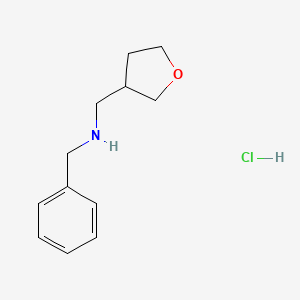![molecular formula C20H30N2O4 B1486223 tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate CAS No. 2203015-45-4](/img/structure/B1486223.png)
tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate
Descripción general
Descripción
Tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as tert-butyl, carbamate, and pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (BOC) protecting group. The reaction conditions often require the use of strong bases such as sodium hydroxide or organic solvents like acetonitrile. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate reactors and purification techniques to achieve high yields and purity. The process would also need to comply with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like iodide or azide ions.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a protecting group in peptide synthesis, aiding in the selective modification of amino acids. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The BOC group, for instance, protects the amine functionality, allowing for selective reactions in synthetic processes. The pyrrolidine ring can participate in various biological interactions, potentially influencing enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Tert-Butyl 3-aminopropylcarbamate: Similar in structure but lacks the phenyl group.
Tert-Butyl 4-phenylpyrrolidinecarboxylate: Similar but without the BOC-protected amine group.
This comprehensive overview highlights the significance of tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)25-17(23)21-16-13-22(18(24)26-20(4,5)6)12-15(16)14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLAPJPXVVMMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486143.png)
![Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1486148.png)
![1-[2-(4-Chlorophenyl)acetyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1486149.png)
![tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1486150.png)
![tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate](/img/structure/B1486151.png)

![1-Azaspiro[3.4]octane trifluoroacetate](/img/structure/B1486153.png)

![5-Ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486155.png)

![N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1486157.png)
![2-Propyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486159.png)

